molecular formula C7H4Cl2O2 B562101 2,3-dichlorobenzoic acid CAS No. 1184971-82-1

2,3-dichlorobenzoic acid

Cat. No.: B562101
CAS No.: 1184971-82-1
M. Wt: 191.999
InChI Key: QAOJBHRZQQDFHA-CDYZYAPPSA-N
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Description

2,3-dichlorobenzoic acid is a stable isotope-labeled compound, specifically a derivative of benzoic acid where the carbon-7 atom is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of analytical chemistry and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichlorobenzoic acid typically involves the chlorination of benzoic acid derivativesThe carbon-13 isotope is then incorporated at the carbon-7 position through isotopic labeling techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the benzoic acid ring. The isotopic labeling is achieved using carbon-13 enriched reagents, which are introduced during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dichlorobenzoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Proteomics: Employed in the study of protein structures and functions.

    Environmental Studies: Utilized in tracing the fate and transport of chlorinated compounds in the environment.

    Pharmaceutical Research: Investigated for its potential use in drug development and metabolic studies .

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to participate in various chemical reactions, making it useful in studying reaction mechanisms and pathways. The carbon-13 isotope labeling provides a unique advantage in tracking the compound’s behavior in complex biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dichlorobenzoic acid is unique due to its specific isotopic labeling with carbon-13, which makes it particularly valuable in analytical and research applications. The position of the chlorine atoms also influences its reactivity and the types of reactions it can undergo, distinguishing it from other chlorinated benzoic acids .

Properties

IUPAC Name

2,3-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOJBHRZQQDFHA-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661911
Record name 2,3-Dichloro(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184971-82-1
Record name 2,3-Dichloro(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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